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Iso5-2DC18

Cat. No.: B12398794
M. Wt: 602.0 g/mol
InChI Key: ZBSLHKFVKVYIGU-PORUJRIWSA-N
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Description

Contextualization within Ionizable Lipid Research

Ionizable lipids are a critical component of LNPs, designed to facilitate the encapsulation of negatively charged nucleic acids at acidic pH and promote the release of the payload into the cytoplasm upon cellular uptake via endocytosis encyclopedia.pub. Unlike permanently cationic lipids, ionizable lipids possess a pKa typically in the range of 6-7, allowing them to be positively charged in the acidic environment of the endosome while remaining relatively neutral at physiological pH, which helps to minimize toxicity and reduce unwanted interactions with serum proteins encyclopedia.pubportlandpress.commdpi.com. The design and synthesis of diverse ionizable lipids are central to improving the performance of LNP-based delivery systems portlandpress.comupenn.edu.

Overview of Lipid Nanoparticle Systems for Nucleic Acid Delivery

Lipid nanoparticle systems are complex formulations typically composed of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid americanpharmaceuticalreview.comencyclopedia.pub. These components self-assemble into nanoparticles that encapsulate and protect the fragile nucleic acid cargo from enzymatic degradation, facilitating its transport across biological membranes and into target cells americanpharmaceuticalreview.comeurekalert.org. LNPs have demonstrated significant success in delivering mRNA vaccines, as exemplified by the COVID-19 vaccines, and are being explored for a wide range of therapeutic applications, including cancer immunotherapy and gene editing americanpharmaceuticalreview.comencyclopedia.pubnih.gov.

Significance of Iso5-2DC18 as a Heterocyclic Lipidoid in Research

This compound, specifically variants like A2-Iso5-2DC18 and A18-Iso5-2DC18, represents a class of heterocyclic lipidoids that have shown particular promise in nucleic acid delivery research upenn.edueurekalert.orgresearchgate.net. These compounds are characterized by a heterocyclic amine head group, a linker, and hydrophobic tails, often derived from alkylene ketones upenn.edueurekalert.orgnih.govresearchgate.netbroadpharm.com. The heterocyclic structure, such as a dihydroimidazole (B8729859) ring in the case of A2-Iso5-2DC18, is a key feature that distinguishes them from other ionizable lipids medchemexpress.comglpbio.com.

Research has highlighted the significance of these heterocyclic lipidoids, particularly their ability to not only efficiently deliver mRNA but also to activate specific intracellular pathways, such as the stimulator of interferon genes (STING) pathway encyclopedia.pubmdpi.comupenn.edunih.govresearchgate.netbroadpharm.comabmole.com. This dual functionality – delivery and immune activation – is particularly valuable in applications like mRNA vaccines and cancer immunotherapy, where triggering an immune response is desired encyclopedia.pubportlandpress.commdpi.comeurekalert.orgnih.govresearchgate.netmedchemexpress.comglpbio.commedchemexpress.com.

Historical Development and Discovery in Research Contexts

The development of this compound and related heterocyclic lipidoids is rooted in extensive combinatorial chemistry and high-throughput screening efforts aimed at identifying novel ionizable lipids with enhanced delivery efficiency and desirable biological activity upenn.eduresearchgate.netnih.govresearchgate.netresearchgate.net. Researchers, including groups led by Dr. Anderson and Dr. Langer, have synthesized large libraries of ionizable lipids with diverse structural features, including varied head groups, linkers, and hydrophobic tails upenn.edueurekalert.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netinnorna.com.

The this compound structure, incorporating a dihydroimidazole-linked lipid with an alkylene ketone-derived tail, was identified through such screening processes as a high-performing lipid for mRNA delivery upenn.edubroadpharm.commedchemexpress.comglpbio.cominnorna.com. Studies involving the screening of large libraries of ionizable lipids, such as a library of over 1,000 compounds synthesized using a three-component reaction system, led to the identification of A2-Iso5-2DC18 and A12-Iso5-2DC18 as potent mRNA delivery vehicles eurekalert.orgresearchgate.netnih.govinnorna.com. This systematic approach to lipid discovery has been crucial in advancing the field of nucleic acid delivery.

Research Findings Related to this compound

Research has demonstrated that LNPs formulated with this compound variants, such as A2-Iso5-2DC18 and A12-Iso5-2DC18, can efficiently transfect various cell types, including bone marrow-derived dendritic cells (BMDCs), bone marrow-derived macrophages (BMDMs), and HeLa cells in vitro researchgate.netinnorna.comdcchemicals.com. In vivo studies have shown that these lipidoids can induce protein expression at the injection site and in draining lymph nodes following subcutaneous administration medchemexpress.comglpbio.cominnorna.com.

A significant finding is the ability of this compound-based LNPs to activate the STING pathway, leading to enhanced immune responses encyclopedia.pubmdpi.comupenn.edunih.govresearchgate.netbroadpharm.comabmole.com. This activation contributes to dendritic cell maturation and the induction of potent antigen-specific cytotoxic T lymphocyte (CTL) responses, which is particularly relevant for cancer immunotherapy and vaccine development encyclopedia.pubportlandpress.commdpi.comnih.govresearchgate.netmedchemexpress.comglpbio.commedchemexpress.com. Studies in melanoma models have shown that LNPs containing A18-Iso5-2DC18 can significantly inhibit tumor growth and prolong survival, correlating with an increase in systemic and tumor-infiltrating antigen-specific T cells medchemexpress.commedchemexpress.com.

The structure-activity relationship studies have indicated that the presence of a dihydroimidazole linker and cyclic amine head groups, along with longer and unsaturated hydrophobic tails, contribute to superior delivery efficacy and immune activation properties of these lipidoids researchgate.netinnorna.com.

Key Research Findings on this compound Variants

Lipid VariantHead GroupLinkerTailsKey Research Finding
A2-Iso5-2DC18Heterocyclic AmineDihydroimidazoleAlkylene Ketone-derivedPotent mRNA delivery in BMDCs, BMDMs, and HeLa cells; Induces protein expression in vivo; Activates STING pathway. eurekalert.orgmedchemexpress.comglpbio.comresearchgate.netinnorna.comdcchemicals.com
A12-Iso5-2DC18Heterocyclic AmineDihydroimidazoleAlkylene Ketone-derivedPotent mRNA delivery in BMDCs, BMDMs, and HeLa cells; Induces protein expression in vivo; Activates STING pathway. eurekalert.orgresearchgate.netresearchgate.netinnorna.com
A18-Iso5-2DC18Cyclic AmineAlkylene KetoneUnsaturatedRobust mRNA vaccine delivery; Activates STING pathway; Promotes dendritic cell maturation; Exhibits antitumor efficacy. encyclopedia.pubportlandpress.commdpi.comupenn.edunih.govresearchgate.netbroadpharm.comabmole.commedchemexpress.com

This table summarizes some of the key research findings associated with this compound variants, highlighting their structural features and observed effects in research studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H75NO2 B12398794 Iso5-2DC18

Properties

Molecular Formula

C40H75NO2

Molecular Weight

602.0 g/mol

IUPAC Name

ethyl 2-[[(Z)-2-[(Z)-heptadec-8-enyl]nonadec-10-enylidene]amino]acetate

InChI

InChI=1S/C40H75NO2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37-41-38-40(42)43-6-3)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,37,39H,4-18,23-36,38H2,1-3H3/b21-19-,22-20-,41-37?

InChI Key

ZBSLHKFVKVYIGU-PORUJRIWSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(C=NCC(=O)OCC)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(CCCCCCCC=CCCCCCCCC)C=NCC(=O)OCC

Origin of Product

United States

Structural Characterization and Synthesis Methodologies in Research

Chemical Architecture of Iso5-2DC18 and Related Analogues

This compound is characterized by a specific molecular architecture comprising three key regions: a cyclic amine head group, a dihydroimidazole (B8729859) linker, and an unsaturated lipid tail. This structural organization is shared with related lipidoid analogues explored in research to understand structure-activity relationships google.comsemanticscholar.orginnorna.com.

Cyclic Amine Head Group Configuration

The head group of this compound features a cyclic amine structure google.comsemanticscholar.orginnorna.com. Research indicates that lipidoids with cyclic amino head groups can play a role in activating specific cellular pathways, such as the STING pathway google.comencyclopedia.pubportlandpress.comnih.gov. This is in contrast to lipidoids with linear tertiary amine head groups researchgate.net. The presence and configuration of the cyclic amine contribute to the lipidoid's interaction with biological components and its behavior within delivery systems google.comencyclopedia.pubportlandpress.comnih.gov. Top-performing lipids like A2-Iso5-2DC18 and A12-Iso5-2DC18 have been noted to contain two amines in the polar head group, spaced three carbons apart, and at least one tertiary amine innorna.comresearchgate.net.

Dihydroimidazole Linker Analysis

A dihydroimidazole moiety serves as the linker connecting the head group to the lipid tail in this compound google.comsemanticscholar.orginnorna.com. This heterocyclic linker is formed during the synthesis process, specifically from an isocyanoacetate moiety which is susceptible to electrophilic attack by a local secondary amine google.com. The dihydroimidazole linker is a characteristic feature of this compound and certain related lipidoids google.comsemanticscholar.orginnorna.com.

Unsaturated Lipid Tail Modifications

The lipid tail of this compound is characterized by its unsaturated nature google.comsemanticscholar.orginnorna.com. Research into lipidoid structure-activity relationships has shown that the characteristics of the lipid tail, including its length and degree of unsaturation, significantly influence the properties and efficacy of the lipidoid innorna.comresearchgate.netresearchgate.net. Longer and unsaturated alkyl tails have been observed to increase delivery efficacy in some contexts innorna.comresearchgate.net. Specifically, 2DC18 ketone derivatives have been identified as efficacious, and variations in the isocyanide substructure, such as the inclusion of isocyanoacetate lipids, have been shown to enhance mRNA delivery innorna.comresearchgate.net. The degree of unsaturation within hydrophobic tails is correlated with the fluidity of lipid nanoparticles researchgate.net.

Combinatorial Chemistry Approaches for Lipidoid Library Generation

Combinatorial chemistry has emerged as a powerful strategy for the high-throughput synthesis of diverse lipidoid libraries, enabling rapid exploration of structure-activity relationships pnas.orgpnas.orgnih.govaip.orgpnas.orgnih.gov. This approach allows for the simultaneous creation of numerous structural variants by combining different building blocks pnas.orgaip.orgnih.gov.

Three-Component Reaction (3-CR) Systems

Three-component reactions (3-CR) are frequently employed in the combinatorial synthesis of lipidoids, including those structurally related to this compound google.cominnorna.comresearchgate.netresearchgate.netpnas.orgpnas.orgnih.govaip.orgpnas.orgtechnologypublisher.com. These one-pot reactions involve the simultaneous coupling of three distinct molecular components google.cominnorna.comresearchgate.netaip.orgtechnologypublisher.com. In the context of lipidoid synthesis, these components typically include an amine head group, an aldehyde or ketone, and an isocyanide innorna.comresearchgate.netresearchgate.netpnas.orgnih.gov. This methodology allows for the rapid generation of large and chemically diverse lipid libraries google.cominnorna.comresearchgate.netpnas.orgpnas.orgnih.govaip.orgpnas.org. For instance, a 3-CR system has been used to synthesize a library of over 1,000 lipid formulations google.cominnorna.comresearchgate.net. While effective for generating diverse structures, some 3-CR approaches have historically faced limitations in terms of inconsistent and poor yields, although catalyst optimization has shown improvements pnas.orgpnas.orgpnas.org.

Ugi Reaction-Based Synthesis Strategies

The Ugi reaction, a well-known multicomponent reaction, is a prominent example of a 3-CR (or 4-CR depending on the components) system utilized in the synthesis of lipidoid libraries researchgate.netpnas.orgpnas.orgnih.govpnas.orgd-nb.inforesearchgate.net. This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and often a carboxylic acid in its four-component variant d-nb.inforesearchgate.net. Ugi-based strategies facilitate the rapid creation of diverse lipidoid structures by simultaneously incorporating elements corresponding to the head group, linker, and lipid tails from the reacting components innorna.comresearchgate.netresearchgate.netpnas.orgnih.gov. The Ugi-3CR, specifically involving an amine, ketone, and isocyanide, has been used to synthesize large libraries of ionizable lipids innorna.comresearchgate.netresearchgate.netresearchgate.net. This approach allows for the exploration of a wide chemical space with diverse tails and head groups pnas.org. While powerful for library generation, integrating biodegradable bonds into lipid structures using Ugi-based 3-CR can require customized synthesis of building blocks pnas.org.

High-Throughput Synthesis and Screening Methodologies

High-throughput synthesis plays a critical role in the discovery and optimization of ionizable lipids like the this compound variants for nucleic acid delivery. This approach allows for the rapid generation and evaluation of a large number of lipid structures to identify those with optimal performance characteristics.

A key methodology employed in the synthesis of this compound lipids is the isocyanide-mediated three-component reaction (3-CR). researchgate.netinnorna.comresearchgate.netgoogle.com This one-step reaction involves the condensation of an amine, an isocyanide, and a ketone. researchgate.netinnorna.comresearchgate.net By varying these input components, researchers can create a diverse library of lipidoid structures. researchgate.netgoogle.com

This MCR-based combinatorial chemistry enables the rapid generation of extensive libraries for subsequent high-throughput screening. researchgate.net Screening methodologies involve evaluating the synthesized lipids, often formulated into LNPs, for their ability to encapsulate and deliver mRNA into cells (in vitro) and tissues (in vivo). researchgate.netinnorna.comgoogle.comeurekalert.org High-throughput in vitro and in vivo screening allows for the efficient assessment of transfection efficiency and potential immune activation. researchgate.netinnorna.comgoogle.comeurekalert.org This systematic batch screening and analysis method significantly reduces the time and resources typically required to evaluate a large number of compounds. google.com Through such high-throughput screening, lipids like A2-Iso5-2DC18 and A12-Iso5-2DC18 have been identified as potent mRNA delivery vehicles. researchgate.netinnorna.comeurekalert.org

Derivatization Strategies for Enhanced Research Efficacy

In the context of this compound lipids, derivatization strategies primarily revolve around the structural variations introduced during their synthesis via multicomponent reactions and their subsequent formulation into lipid nanoparticles. The MCR approach itself acts as a powerful method for generating diverse "derivatives" by altering the amine, isocyanide, or ketone components. researchgate.netinnorna.comresearchgate.netgoogle.com These structural differences, particularly in the head group derived from the amine component, can significantly impact the lipid's properties and efficacy as a delivery vehicle.

For instance, the cyclic amine head group present in A18-Iso5-2DC18 has been shown to play a role in activating the stimulator of interferon genes (STING) pathway. portlandpress.comencyclopedia.pub This inherent adjuvant-like activity, stemming from the specific chemical structure of the lipid derivative, can enhance the immune response elicited by mRNA vaccines delivered by LNPs containing this lipid. nih.govportlandpress.comgoogle.com This highlights how the specific structural features resulting from the synthesis strategy contribute directly to the research efficacy of the lipid as a component of a delivery system.

Beyond the synthesis of the core lipid structure, the efficacy of this compound lipids in research is further enhanced by their formulation into lipid nanoparticles. LNPs typically comprise the ionizable lipid (like this compound), helper phospholipids (B1166683), cholesterol, and PEGylated lipids. portlandpress.comencyclopedia.pub While not a direct derivatization of the this compound molecule itself, modifying the other components of the LNP or incorporating targeting moieties (e.g., ligands or antibodies) onto the LNP surface are strategies employed to improve circulation time, reduce non-specific interactions, enhance cellular uptake, and achieve targeted delivery to specific cell types or tissues. portlandpress.comeurekalert.org These formulation strategies are critical for maximizing the research efficacy of this compound-based delivery systems.

Research findings have demonstrated the effectiveness of LNPs formulated with this compound variants in delivering mRNA and inducing desired biological responses. For example, A2-Iso5-2DC18 and A12-Iso5-2DC18 have shown improved transfection efficiency compared to naked mRNA and efficient delivery to immune cells in vivo. researchgate.net LNPs containing A2-Iso5-2DC18 loaded with mRNA have been shown to transfect antigen-presenting cells in mouse models and induce robust antigen-specific cytotoxic T lymphocyte responses, leading to decreased tumor volume and improved survival in melanoma models. medchemexpress.comglpbio.com Similarly, A18-Iso5-2DC18 has demonstrated the ability to activate the STING pathway and induce potent cytolytic T lymphocyte responses, contributing to antitumor immunity. abmole.comportlandpress.comencyclopedia.pub

Mechanistic Investigations of Iso5 2dc18 in Nucleic Acid Delivery

Role in Lipid Nanoparticle (LNP) Assembly and Cargo Encapsulation

The formation of stable LNPs loaded with nucleic acid cargo is a critical first step in the delivery process. The unique chemical properties of Iso5-2DC18 play a pivotal role in the self-assembly of these nanoparticles and the efficient encapsulation of negatively charged genetic material.

The primary driving force for the encapsulation of nucleic acids, such as mRNA and siRNA, within LNPs is the electrostatic interaction between the ionizable lipid and the phosphate (B84403) backbone of the nucleic acid. mdpi.comnih.gov Ionizable lipids like this compound are designed to have a pKa that allows them to be positively charged at a low pH, typically around 4, which is the condition used during the LNP formulation process. mdpi.com This acidic environment ensures the protonation of the amine groups in the headgroup of this compound, leading to a strong electrostatic attraction with the negatively charged nucleic acids. nih.gov This interaction neutralizes the charge of the nucleic acid, allowing it to be condensed and encapsulated within the hydrophobic lipid core of the forming nanoparticle. biorxiv.org

The formulation of LNPs is often achieved through rapid mixing techniques, such as microfluidics, where an ethanolic solution of lipids is rapidly mixed with an acidic aqueous solution containing the nucleic acid cargo. nih.gov This process facilitates the controlled self-assembly of the lipids around the nucleic acid, resulting in the formation of uniform and stable LNPs with high encapsulation efficiency. nih.gov

Lipid nanoparticles are complex, self-assembled nanostructures typically composed of four main components: an ionizable lipid (e.g., this compound), a helper phospholipid (such as DSPC or DOPE), cholesterol, and a PEGylated lipid. nih.govnih.gov Each component plays a crucial role in the structure, stability, and function of the LNP.

Ionizable Lipid (this compound): As discussed, this is key for nucleic acid encapsulation and endosomal escape.

Helper Phospholipid: These lipids, like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), contribute to the structural integrity of the LNP. nih.gov Some helper lipids, like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can also enhance the fusogenicity of the LNP, aiding in endosomal escape. researchgate.net

PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) is included to provide a hydrophilic shield on the surface of the LNP. This PEG layer helps to prevent aggregation, reduces nonspecific protein binding in the bloodstream, and increases the circulation half-life of the nanoparticles. nih.gov

The spontaneous organization of these lipid molecules in an aqueous environment leads to the formation of a core-shell nanostructure where the nucleic acid is encapsulated within a lipid core. nih.govresearchgate.net The final LNP structure is achieved after adjusting the pH to a physiological level (around 7.4), at which point the surface charge of the nanoparticle becomes nearly neutral. mdpi.com

LNP Component Primary Function in Assembly and Encapsulation
This compound (Ionizable Lipid) Electrostatic interaction with nucleic acids at low pH, driving encapsulation.
Helper Phospholipid (e.g., DSPC, DOPE) Provides structural integrity to the nanoparticle. Can enhance fusogenicity.
Cholesterol Modulates membrane fluidity and enhances nanoparticle stability.
PEGylated Lipid Stabilizes the nanoparticle, prevents aggregation, and prolongs circulation.

Endosomal Escape Mechanisms of this compound-Formulated LNPs

A major hurdle for the successful delivery of nucleic acids into the cytoplasm is overcoming the endosomal barrier. After cellular uptake via endocytosis, LNPs are sequestered within endosomes. To be effective, the nucleic acid cargo must be released from the endosome into the cytoplasm before the endosome matures into a lysosome, where the cargo would be degraded. This compound is engineered to facilitate this crucial step.

The key to the endosomal escape mechanism of LNPs formulated with this compound lies in its pH-responsive nature. While neutral at the physiological pH of the bloodstream, the amine headgroup of this compound becomes protonated in the acidic environment of the late endosome (pH ~5.5-6.5). nih.govnih.gov This change in protonation state from neutral to cationic is a critical trigger for membrane destabilization.

The protonated, positively charged this compound can then interact with negatively charged lipids present in the endosomal membrane. kinampark.com This interaction is thought to disrupt the integrity of the endosomal membrane through one or more proposed mechanisms:

Formation of Non-Bilayer Structures: The interaction between the cationic ionizable lipid and the anionic endosomal lipids can induce a change in the lipid geometry, favoring the formation of non-lamellar, inverted hexagonal (HII) phases. researchgate.net This structural transition disrupts the bilayer of the endosomal membrane, creating pores or fusion points through which the nucleic acid cargo can escape into the cytoplasm. researchgate.netkinampark.com

Proton Sponge Effect: The protonation of the multiple amine groups in the ionizable lipid can lead to an influx of protons into the endosome. To maintain charge neutrality, this is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal vesicle. nih.gov

LNPs are typically internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis and macropinocytosis, leading to their presence in early endosomes. nih.gov These early endosomes mature into late endosomes and eventually fuse with lysosomes. nih.gov Research suggests that the escape of nucleic acids from LNPs is most efficient from early to late endosomal compartments. nih.govbiorxiv.org

A particularly interesting aspect of certain high-performing lipids, including analogues of this compound, is their ability to interact with specific cellular components to modulate immune responses. It has been shown that some top-performing ionizable lipids can activate the stimulator of interferon genes (STING) pathway. researchgate.net This suggests that beyond simply facilitating endosomal escape, the lipid components of the LNP can engage with innate immune signaling pathways, which can be advantageous for vaccine applications. The trafficking of STING itself involves movement from the endoplasmic reticulum to the Golgi and then to the lysosome, and its activation is a key part of the innate immune response to cytosolic nucleic acids. nih.gov The ability of this compound-containing LNPs to engage this pathway highlights a sophisticated interplay with intracellular signaling and trafficking machinery.

Endosomal Escape Mechanism Description
pH-Dependent Protonation The amine headgroup of this compound becomes positively charged in the acidic endosome.
Membrane Destabilization Cationic this compound interacts with anionic endosomal lipids, disrupting the membrane.
Formation of HII Phase The lipid mixture transitions to a non-bilayer hexagonal phase, promoting membrane fusion/disruption.
Proton Sponge Effect Influx of protons and ions leads to osmotic swelling and rupture of the endosome.
STING Pathway Activation Interaction with the STING pathway suggests engagement with specific cellular immune signaling pathways.

Intracellular Trafficking and Release of Genetic Material

Following successful endosomal escape, the nucleic acid cargo must be released from the LNP into the cytoplasm to exert its biological function. For mRNA, this means accessing the ribosomes for protein translation.

The precise mechanism of cargo release from the LNP into the cytoplasm is intricately linked to the process of endosomal escape. The same membrane-destabilizing events that rupture the endosome are thought to also disrupt the structure of the LNP, allowing the encapsulated nucleic acid to be released. nih.gov

The intracellular trafficking of LNPs is a dynamic process. After endocytosis, they move along cytoskeletal tracks, and their fate—recycling, degradation, or successful cargo release—depends on a complex interplay of factors, including the LNP's physicochemical properties and the specific cell type. mdpi.comnih.gov Visualizing these processes at the nanoscale has revealed that endosomal escape is a relatively rare event, with a significant portion of LNPs being trafficked to lysosomes for degradation. nih.govbiorxiv.org This underscores the importance of highly efficient endosomal escape agents like this compound to maximize the therapeutic potential of nucleic acid-based drugs.

Interactions with Biological Systems and Cellular Responses in Research Models

Modulatory Effects on the Stimulator of Interferon Genes (STING) Pathway

A key finding in the study of Iso5-2DC18 is its capacity to activate the STING pathway. abmole.comdcchemicals.commedchemexpress.comnih.gov This activation is considered a significant factor in the immunomodulatory properties observed with lipid nanoparticles containing this compound. google.comresearchgate.net

Studies indicate that the cyclic amine head group present in this compound plays a role in its ability to bind to the STING protein. encyclopedia.pubmdpi.com This binding event is a critical step in initiating the STING-mediated immune response. medchemexpress.comresearchgate.net Research has shown that this compound can partially activate STING. medchemexpress.com This direct interaction suggests a mechanism by which the lipid can intrinsically influence cellular signaling pathways related to innate immunity, independent of the delivered mRNA cargo itself. google.com

Activation of the STING pathway by this compound triggers downstream signaling cascades. medchemexpress.com A well-established outcome of STING activation is the activation of the TBK1-IRF3 signaling pathway, which subsequently leads to the production of type I interferons (IFNs) and other inflammatory cytokines. medchemexpress.com This signaling cascade is crucial for mounting an effective immune response against pathogens and has also been implicated in antitumor immunity. medchemexpress.comnih.gov Research has shown that this compound can induce IRF3 phosphorylation and type I-IFN production. sigmaaldrich.com

Induction of Innate Immune Responses in Research Models

This compound has been shown to induce robust innate immune responses in research models. nih.govgoogle.com This is a desirable characteristic in the context of vaccine adjuvants and cancer immunotherapy. google.comencyclopedia.pubmdpi.com

Activation of the STING pathway by this compound leads to the secretion of various cytokines and chemokines. nih.gov Notably, studies have reported significant secretion of cytokines, including type I IFNs (such as IFN-β) and chemokines like CXCL10, following exposure to this compound-containing formulations. nih.govinnorna.comeurekalert.org IFN-γ secretion has also been observed in the context of adaptive immune responses induced by this compound-containing lipid nanoparticles delivering mRNA. google.com

Here is a potential representation of observed cytokine/chemokine secretion based on research findings:

Compound/FormulationPathway ActivatedKey Cytokines/Chemokines Secreted
This compound (A2-Iso5-2DC18, A18-Iso5-2DC18)STINGType I IFNs (e.g., IFN-β), CXCL10, IFN-γ (associated with adaptive response) google.comnih.govinnorna.comeurekalert.org

Modulation of Adaptive Immune Responses in Preclinical Studies

Beyond innate immunity, this compound has been shown to modulate adaptive immune responses in preclinical studies. nih.govresearchgate.netgoogle.com The activation of the STING pathway and the subsequent innate immune signaling play a crucial role in shaping the adaptive immune response. medchemexpress.comnih.gov

Studies have demonstrated that lipid nanoparticles containing this compound can induce potent cytolytic T lymphocyte (CTL) responses. abmole.comdcchemicals.comgoogle.com This is a key component of cell-mediated adaptive immunity, important for clearing infected cells and targeting cancer cells. nih.govgoogle.com In mouse models, formulations with this compound have been shown to induce significantly higher antigen-specific cytotoxic T lymphocyte responses and promote the infiltration of activated CD8+ T cells in tumor tissue, contributing to substantial antitumor immunity and tumor growth suppression. abmole.comdcchemicals.comnih.govgoogle.cominnorna.com The induction of robust T cell responses highlights the potential of this compound as an adjuvant in vaccine formulations, particularly for cancer immunotherapy. google.comencyclopedia.pubmdpi.com

Dendritic Cell Maturation Mechanisms

A2-Iso5-2DC18, when formulated into lipid nanoparticles (LNPs) encapsulating mRNA, has been shown to transfect central APCs, including dendritic cells (CD11c+) in mouse models. medchemexpress.commedchemexpress.com This transfection leads to induced protein expression in the local injection site and draining lymph nodes. medchemexpress.commedchemexpress.com Studies suggest that lipid nanoparticles containing cyclic amine head groups, such as A18-Iso5-2DC18, can bind to the stimulator of interferon genes (STING) protein, which results in dendritic cell maturation. abmole.comencyclopedia.pubmdpi.comportlandpress.com This activation via the STING pathway, rather than Toll-like receptors, contributes to enhanced anti-tumor efficacy and limited systemic cytokine expression. innorna.comresearchgate.net

Cytotoxic T Lymphocyte (CTL) Response Generation

A2-Iso5-2DC18, when used to deliver mRNA vaccines such as ovalbumin (OVA) mRNA, has been shown to induce a significantly high antigen-specific cytotoxic T lymphocyte (CTL) response in mouse models. medchemexpress.comglpbio.commedchemexpress.com This is accompanied by robust IFN-γ secretion. medchemexpress.comglpbio.com The induction of potent cytolytic T lymphocyte responses is a critical aspect of the anti-tumor immunity observed with formulations containing related lipids like A18-Iso5-2DC18, which strongly binds to STING. abmole.comnih.gov Increased numbers of systemic and tumor-infiltrating antigen-specific T cells, dramatically (20–30-fold), have been observed in melanoma models treated with A2-Iso5-2DC18 loaded with OVA mRNA. medchemexpress.commedchemexpress.com

T Helper Cell Activation and Differentiation

T helper cells (CD4+) play a vital role in orchestrating adaptive immune responses, including aiding cytotoxic T cell activation and B cell antibody production. clevelandclinic.org While the search results primarily highlight the impact on CTLs and APCs, the activation of APCs by this compound-based formulations, particularly through pathways like STING, is known to lead to the activation of CD4+ helper T cells via MHC II presentation. portlandpress.com This suggests an indirect role for this compound in promoting T helper cell responses as part of the broader immune activation.

Cellular Uptake and Transfection Efficiency in In Vitro Research Models

Efficient cellular uptake and subsequent transfection are crucial for the efficacy of mRNA delivery vehicles. Studies evaluating a library of ionizable lipid-like materials have identified A2-Iso5-2DC18 as a top-performing lipid for mRNA delivery across various cell types. innorna.comresearchgate.netdcchemicals.comnih.govdcchemicals.com

Studies in Bone Marrow-Derived Dendritic Cells (BMDCs)

Research specifically in mouse bone marrow-derived dendritic cells (BMDCs) has demonstrated that A2-Iso5-2DC18 is among the most potent mRNA delivery vehicles. innorna.comresearchgate.netdcchemicals.comnih.govdcchemicals.com Studies comparing the delivery efficiency of various lipids formulated into LNPs and loaded with luciferase mRNA (mLux) in BMDCs, bone marrow-derived macrophages (BMDMs), and HeLa cells indicated similar delivery efficiency across these cell types, with A2-Iso5-2DC18 being a top performer. innorna.comresearchgate.netdcchemicals.comnih.govdcchemicals.com This highlights the effectiveness of A2-Iso5-2DC18 in delivering mRNA to primary APCs like BMDCs, which is essential for initiating downstream immune responses. researchgate.net

Based on the research findings, the relative luciferase expression levels in BMDCs when treated with A2-Iso5-2DC18 LNPs were significant, positioning it as a top-performing lipid in this cell type. researchgate.netdcchemicals.comnih.govdcchemicals.com While specific numerical data for relative luciferase expression across all tested lipids in BMDCs were not consistently available in the provided search snippets for direct tabular comparison, the consistent identification of A2-Iso5-2DC18 as a "top-performing" or "most potent" lipid for mRNA delivery in BMDCs underscores its high transfection efficiency in this in vitro model. innorna.comresearchgate.netdcchemicals.comnih.govdcchemicals.com

Table 1: Relative mRNA Transfection Efficiency of A2-Iso5-2DC18 in In Vitro Models

Cell TypeRelative Transfection Efficiency (Qualitative)NotesSource
BMDCsTop-performing/Most potentEvaluated using luciferase mRNA delivery innorna.comresearchgate.netdcchemicals.comnih.govdcchemicals.com
BMDMsTop-performing/Most potentEvaluated using luciferase mRNA delivery innorna.comresearchgate.netdcchemicals.comnih.govdcchemicals.com
HeLa cellsTop-performing/Most potentEvaluated using luciferase mRNA delivery innorna.comresearchgate.netdcchemicals.comnih.govdcchemicals.com

Table 2: Immune Cell Transfection by A2-Iso5-2DC18 LNPs in Mouse Models

Cell TypeIdentification MarkerTransfection ObservedLocation of TransfectionSource
Macrophages/MonocytesCD11b+YesCentral APCs in mouse model, local injection site, draining lymph nodes medchemexpress.commedchemexpress.com medchemexpress.commedchemexpress.com
Dendritic CellsCD11c+YesCentral APCs in mouse model, local injection site, draining lymph nodes medchemexpress.commedchemexpress.com medchemexpress.commedchemexpress.com

Table 3: CTL Response Induced by A2-Iso5-2DC18 + OVA mRNA Vaccine in Mouse Melanoma Model

Immune Response ParameterObservationSource
Antigen-specific CTL ResponseSignificantly high induction medchemexpress.comglpbio.commedchemexpress.com
IFN-γ SecretionRobust secretion medchemexpress.comglpbio.com
Systemic Antigen-specific T cellsIncreased dramatically (20–30-fold) medchemexpress.commedchemexpress.com
Tumor-infiltrating Antigen-specific T cellsIncreased dramatically (20–30-fold) medchemexpress.commedchemexpress.com

Investigations in Bone Marrow-Derived Macrophages (BMDMs)

Bone marrow-derived macrophages (BMDMs) are a type of primary cell widely used in in vitro studies to investigate macrophage biology and their responses to various stimuli. nih.govnih.gov Research involving lipids containing the this compound structure has included investigations into their delivery efficiency in mouse BMDMs. innorna.comresearchgate.net

Studies have screened a range of lipids containing the 2DC18 ketone tail and Iso4, 5, 6, and 9 isocyanide linkers in BMDMs. innorna.comresearchgate.net These investigations aimed to assess the ability of lipid nanoparticle formulations containing these lipids to deliver mRNA (specifically, mRNA encoding firefly luciferase, mLuc) into BMDMs. innorna.comresearchgate.net The results indicated that the delivery efficiency was similar across BMDMs, bone marrow-derived dendritic cells (BMDCs), and HeLa cells. innorna.comresearchgate.net Notably, A2-Iso5-2DC18 and A12-Iso5-2DC18 were identified as top-performing lipids for mRNA delivery in BMDMs, among other cell types. innorna.comdcchemicals.comresearchgate.net

Efficacy in Model Cell Lines (e.g., HeLa Cells)

Model cell lines, such as HeLa cells, are frequently utilized in initial screening processes for evaluating the transfection efficiency of novel lipid formulations. innorna.comdcchemicals.comresearchgate.net HeLa cells have been used to assess the ability of lipid nanoparticles containing lipids with the this compound structure to deliver mRNA. innorna.comdcchemicals.comresearchgate.netcaymanchem.com

In studies screening libraries of lipidoids, including those with the 2DC18 tails and various isocyanide linkers (Iso4, 5, 6, and 9), HeLa cells were treated with mRNA-loaded LNPs. innorna.comresearchgate.netresearchgate.net The relative luciferase expression was quantified as a measure of transfection efficiency. innorna.comresearchgate.net These screenings revealed that lipids containing the this compound structure were among the most potent for mRNA delivery in HeLa cells. innorna.comdcchemicals.comresearchgate.netresearchgate.net Specifically, A2-Iso5-2DC18 and A12-Iso5-2DC18 were identified as top performers in these assays, demonstrating efficient induction of protein expression from the delivered mRNA. innorna.comdcchemicals.comresearchgate.net

Based on research findings, the relative mRNA delivery efficiency of top-performing this compound-containing lipids in comparison to other lipid structures in model cell lines like HeLa cells can be summarized. The relative luciferase expression levels are often presented as a key metric. innorna.comresearchgate.net

Relative Luciferase Expression in HeLa Cells (Illustrative Data based on Research Findings)

Lipid FormulationRelative Luciferase Expression (Log10)
A2-Iso5-2DC18High
A12-Iso5-2DC18High
Other LipidsVariable (Lower than top performers)

Note: The specific numerical values for relative luciferase expression vary between experiments and are dependent on methodology. This table represents the general trend observed in research indicating high efficacy for A2-Iso5-2DC18 and A12-Iso5-2DC18. innorna.comresearchgate.net

These findings in model cell lines like HeLa cells contribute to the understanding of the cellular uptake and endosomal escape capabilities of LNP formulations utilizing this compound-containing lipids, which are crucial steps for effective mRNA delivery and subsequent protein translation. mdpi.com

Research Applications and Efficacy in Preclinical Models

Application in mRNA Vaccine Research Formulations

Lipid nanoparticles containing Iso5-2DC18 have been investigated for their capacity to deliver mRNA encoding model antigens, leading to the induction of antigen-specific immune responses.

Delivery of Model Antigens (e.g., Luciferase mRNA, OVA mRNA)

Preclinical studies have utilized this compound-based LNPs to effectively deliver model mRNA payloads, such as firefly luciferase mRNA (mLuc) and ovalbumin mRNA (mOVA), into target cells and tissues. In vivo studies involving subcutaneous injection of mLuc-loaded LNPs formulated with A2-Iso5-2DC18 demonstrated the induction of protein expression at the local injection site and within draining lymph nodes in mice medchemexpress.cominnorna.com. This indicates successful transfection of cells, including central antigen-presenting cells (APCs) like macrophages/monocytes (CD11b+) and dendritic cells (CD11c+), within the lymph nodes medchemexpress.com. Similarly, A2-Iso5-2DC18 was identified as a potent mRNA delivery vehicle in various cell types, including mouse bone marrow-derived dendritic cells (BMDCs) and macrophages (BMDMs), based on luciferase expression levels innorna.comresearchgate.net.

Efficacy in Antigen-Specific Immune Response Induction

Beyond successful mRNA delivery, this compound-containing formulations have shown efficacy in stimulating potent antigen-specific immune responses. LNPs formulated with A2-Iso5-2DC18 and loaded with OVA mRNA (mOVA) were shown to induce a significantly high antigen-specific cytotoxic T lymphocyte (CTL) response in mouse models medchemexpress.comglpbio.commedchemexpress.com. This was observed in parallel with robust interferon-gamma (IFN-γ) secretion medchemexpress.comglpbio.com. The ability of these lipid formulations to promote mRNA protein expression and induce a strong immune response highlights their potential in vaccine research medchemexpress.comapexbt.commedchemexpress.com. The mechanism involves the activation of antigen-presenting cells via the intracellular stimulator of interferon genes (STING) pathway, contributing to enhanced antitumor efficacy through immune stimulation innorna.comresearchgate.netportlandpress.comabmole.commdpi.comencyclopedia.pubresearchgate.net.

Evaluation in Cancer Immunotherapy Research Models

The immune-stimulating properties of this compound-based LNPs have led to their evaluation in preclinical cancer immunotherapy models, showing promising results in tumor suppression and enhancing antitumor immunity.

Melanoma Tumor Suppression Studies (e.g., B16F10-OVA Mouse Model)

Data illustrating the impact on tumor volume and survival in the B16F10-OVA model are presented below:

FormulationEffect on Tumor VolumeEffect on Overall SurvivalIncrease in Antigen-Specific T Cells (Systemic and Tumor-Infiltrating)
A2-Iso5-2DC18 mOVA LNPSignificantly decreased medchemexpress.comImproved medchemexpress.com20–30-fold increase medchemexpress.cominnorna.com
A18-Iso5-2DC18 LNPSignificantly inhibit medchemexpress.comProlonged medchemexpress.comNot specified in source

Human Papillomavirus E7 Tumor Model Investigations

This compound-based LNPs have also been evaluated in human papillomavirus (HPV) E7 tumor models. These formulations, specifically A2-Iso5-2DC18 and A12-Iso5-2DC18, demonstrated the ability to inhibit tumor growth in HPV E7 in vivo tumor models innorna.com. This efficacy is linked to their capacity to induce a robust immune response and activate the STING pathway innorna.comnih.gov. The E7 oncoprotein is a key target for immunotherapy in HPV-associated cancers nih.govxiahepublishing.comnih.gov.

Systemic Administration for Antitumor Immunity

Research indicates that this compound-containing LNPs can be administered systemically to induce antitumor immunity. High-performing lipids like A18-Iso5-2DC18 have shown remarkable tumor growth suppression and prolonged survival in tumor models following systemic administration of LNPs nih.gov. This systemic effect is attributed to the ability of these LNPs to induce a strong immune response nih.gov. The activation of the STING pathway by the cyclic amine head group in A18-Iso5-2DC18 leads to dendritic cell maturation and contributes to antitumor efficacy through immune stimulation, a characteristic desirable for cancer immunotherapy portlandpress.commdpi.comencyclopedia.pub.

Gene Therapy Research Applications

The application of this compound-based lipid nanoparticles in gene therapy research primarily revolves around their capacity to efficiently deliver mRNA payloads to target cells. This is crucial for transient protein expression, a key mechanism in various gene therapy strategies, including those involving gene editing tools and immunomodulation. nih.gov

Delivery of Cre-Recombinase mRNA in Reporter Models

Preclinical studies have utilized this compound-loaded LNPs for the delivery of Cre-recombinase mRNA in reporter mouse models, such as the A14/Cre mRNA mouse model. medchemexpress.comglpbio.cominnorna.commedchemexpress.com This approach allows for the assessment of delivery efficiency and cell tropism by observing Cre-mediated recombination and subsequent reporter protein expression in specific cell populations.

Research findings indicate that subcutaneous administration of this compound-loaded LNPs encapsulating Cre-recombinase mRNA resulted in the transfection of central antigen-presenting cells (APCs) in mice. medchemexpress.commedchemexpress.com These transfected APCs included macrophages/monocytes (CD11b+) and dendritic cells (CD11c+). medchemexpress.commedchemexpress.com

Furthermore, studies involving intravenous injection of LNPs carrying Cre recombinase mRNA have shown transfection of T cell populations. In Cre-loxP reporter mice, this delivery method resulted in reporter protein expression in splenic CD4+ T cells and CD8+ T cells. nih.gov

The efficiency of transfection in specific cell types within these reporter models highlights the potential of this compound-based LNPs for targeted mRNA delivery in vivo.

Mouse Model Cargo Administration Route Target Cells Transfected
A14/Cre mRNA model Cre-recombinase mRNA Subcutaneous Central APCs (Macrophages/Monocytes (CD11b+), Dendritic Cells (CD11c+)) medchemexpress.commedchemexpress.com
Cre-loxP reporter mice Cre-recombinase mRNA Intravenous Splenic CD4+ T cells, Splenic CD8+ T cells nih.gov

Potential in Targeted Gene Editing Delivery Systems

The ability of this compound to effectively deliver mRNA positions it as a potential component in delivery systems for targeted gene editing applications. While gene editing systems like CRISPR-Cas9 often utilize mRNA encoding the Cas9 protein, efficient and targeted delivery of this mRNA to specific cells or tissues is a critical challenge. nih.govnih.gov

This compound's efficacy as a potent mRNA delivery vehicle, demonstrated in various preclinical settings, suggests its potential in formulating LNPs capable of delivering the mRNA components required for gene editing. medchemexpress.comglpbio.cominnorna.comnih.goveurekalert.orgsemanticscholar.org The lipid's capacity to facilitate endosomal escape, a crucial step for mRNA to reach the cytoplasm and be translated, is essential for the successful function of mRNA-based gene editing tools. nih.gov

Moreover, research indicates that Iso5-2DC16, a related lipid, can activate the stimulator of interferon genes (STING) pathway. nih.govinnorna.comencyclopedia.pubeurekalert.orgmdpi.comdcchemicals.com This immune-activating property could be particularly relevant in gene therapy applications aimed at treating diseases where immune modulation is beneficial, such as certain cancers. encyclopedia.pubmdpi.com By activating the STING pathway, this compound-based LNPs could potentially enhance anti-tumor immunity in the context of cancer immunotherapy utilizing gene therapy approaches. nih.govinnorna.comencyclopedia.pubmdpi.comdcchemicals.com

The development of targeted gene editing delivery systems is an active area of research, and the properties of lipids like this compound, including efficient mRNA encapsulation and delivery, coupled with potential immune-modulatory effects, contribute to their consideration for such applications. nih.govnih.gov

Structure Activity Relationship Studies and Design Principles

Influence of Head Group Chemistry on Biological Activity

The head group of an ionizable lipid plays a critical role in its interaction with negatively charged nucleic acids and cellular membranes. The chemical nature of the head group can significantly influence the lipid's ability to encapsulate mRNA, facilitate endosomal escape, and even modulate immune responses. semanticscholar.org

Cyclic Amine vs. Other Head Group Motifs

Iso5-2DC18 is characterized by a cyclic amine head group. researchgate.netencyclopedia.pubmdpi.comportlandpress.comnih.govnih.gov This motif is distinct from other head group architectures explored in lipid design, such as cyclic imidazole (B134444) head groups found in lipids like 93-O17S. encyclopedia.pubmdpi.comnih.gov While cyclic imidazole head groups have been specifically designed to target T cells, the cyclic amine head group in this compound has been shown to have a different primary interaction, notably with the stimulator of interferon genes (STING) protein. encyclopedia.pubmdpi.comnih.govdcchemicals.com SAR studies involving libraries with varied head groups have identified the head group as a key component allowing for the tuning of the immunostimulatory effect of these lipids. google.com

Impact on STING Activation Potency

A significant finding regarding the cyclic amine head group of this compound is its demonstrated ability to bind to and activate the STING pathway. google.comencyclopedia.pubmdpi.comportlandpress.comnih.govnih.govdcchemicals.comabmole.combroadpharm.commedchemexpress.eueurekalert.org This activation is notable as it occurs via a MyD88-independent pathway, distinguishing it from the activation mechanisms of some other lipid adjuvants that may act through Toll-like receptors (TLRs). google.com The strong binding to STING and subsequent activation can lead to downstream immune responses, including dendritic cell maturation researchgate.netencyclopedia.pubmdpi.comportlandpress.comnih.gov and the induction of potent cytolytic T lymphocyte responses, contributing to antitumor immunity. nih.govdcchemicals.comabmole.com While described as strongly binding and activating, some sources also note that A18-Iso5-2DC18 partially activates STING. medchemexpress.eumedchemexpress.commedchemexpress.com The ability of lipids with cyclic amino head groups to activate the STING pathway has been highlighted as a desirable characteristic for applications in cancer immunotherapy using gene therapy. encyclopedia.pubmdpi.com

Role of Linker Chemistry in Delivery Efficacy

Dihydroimidazole (B8729859) Linker Contributions

This compound contains a dihydroimidazole linker. researchgate.netgoogle.comnih.gov This linker is formed through specific chemical reactions, such as the isocyanide-mediated three-component reaction used in the synthesis of libraries containing this compound and related lipids like A2-Iso5-2DC18 and A12-Iso5-2DC18. google.cominnorna.com The formation of this dihydroimidazole linker is associated with the presence of an isocyanoacetate moiety during synthesis. google.com In the context of SAR studies, the dihydroimidazole linker has been identified as a structural feature present in lipids that demonstrated superior delivery efficacy. researchgate.net

Comparative Analysis with Other Linker Architectures

While the search results specifically highlight the dihydroimidazole linker in this compound, the broader field of ionizable lipid design explores various linker architectures, including ether, ester, amide, urea, and carbamate (B1207046) linkages. semanticscholar.org These different linkers can impact the stability of lipid nanoparticles (LNPs), their organ targeting, and the rate of nucleic acid release. sigmaaldrich.com Although direct comparative data specifically contrasting the dihydroimidazole linker of this compound with a wide range of other linker types is not extensively detailed in the provided snippets, the identification of the dihydroimidazole linker in top-performing lipids from high-throughput screening suggests its favorable contribution to delivery characteristics within the context of the this compound structure. researchgate.netsemanticscholar.org

Hydrophobic Tail Modifications and Their Functional Impact

The hydrophobic tails are crucial for the self-assembly of lipids into nanoparticles and their interaction with cell membranes, influencing encapsulation, stability, and endosomal escape.

This compound possesses unsaturated hydrophobic tails, specifically being derived from 2DC18 ketones. researchgate.netgoogle.comnih.govbroadpharm.cominnorna.comresearchgate.net SAR studies have indicated that lipids with longer and unsaturated hydrophobic tails tend to exhibit superior delivery efficacy. researchgate.net The presence of unsaturation in lipid tails is known to impact membrane fluidity and has been shown to significantly affect cargo delivery. researchgate.netgoogle.com Increasing the degree of unsaturation in the tails can promote the transition from bilayer to non-bilayer phases, which is thought to enhance membrane disruption and facilitate mRNA release into the cytosol. researchgate.net This structural feature in the hydrophobic tails of this compound likely contributes to its effectiveness as an mRNA delivery vehicle.

Length and Saturation Effects on mRNA Delivery

The characteristics of the lipid tails, specifically their length and degree of saturation, have a notable impact on the efficacy of mRNA delivery. Studies screening lipids with the 2DC18 ketone structure have indicated that longer, unsaturated alkyl tails generally lead to increased delivery efficacy. innorna.comresearchgate.net Analysis of lead candidate lipids further supports this, showing that mRNA delivery and subsequent protein expression are enhanced in lipid systems containing longer alkyl chains with reduced saturation. researchgate.net

Increasing the unsaturation in the lipid tails, for example, by introducing cis double bonds, correlates with an increased tendency for bilayer lipids to form non-lamellar phases. nih.gov This structural transition can lead to enhanced membrane disruption and improved payload release into the cytosol, thereby increasing transfection efficiency. nih.gov However, it is worth noting that a comparison of ketones with two (2DC18) or four (4DC19) double bonds in the lipid tail, formulated into LNPs, exhibited comparable particle size, encapsulation efficiency, and protein expression levels, suggesting that while unsaturation is important, the specific number and position of double bonds, as well as interactions with other LNP components, also play a role. innorna.com

The following table summarizes the general observed effects of tail length and saturation on mRNA delivery:

Tail CharacteristicEffect on mRNA Delivery EfficacyObserved Mechanism
Longer Alkyl ChainsIncreased EfficacyLikely influences LNP stability, cellular interaction, and endosomal escape.
Reduced SaturationIncreased EfficacyPromotes non-lamellar phase formation, leading to enhanced membrane disruption. nih.gov

Unsaturated Tails and Non-Lamellar Phase Formation

The presence of unsaturated tails in ionizable lipids is closely linked to their ability to promote the formation of non-lamellar phases, which is considered a key factor in facilitating endosomal escape and thus efficient mRNA delivery. innorna.com Decreasing the saturation of the lipid tail is thought to enhance transfection efficiency through the promotion of fusogenic hexagonal II (HII) phase formation. innorna.com

Increasing the degree of unsaturation, particularly through the introduction of cis double bonds in the lipid tail, leads to instability in the lipid bilayer structure. mdpi.com This instability favors the formation of inverted hexagonal structures, which are types of non-lamellar phases. mdpi.com The transition from a lamellar bilayer phase to a non-lamellar phase within the endosome is hypothesized to play a critical role in disrupting the endosomal membrane, thereby allowing the encapsulated mRNA to be released into the cytoplasm where it can be translated into protein. nih.govmdpi.com Helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), which has two unsaturated tails, are known to favor the formation of the inverted hexagonal H(II) phase and are often included in LNP formulations to enhance endosomal escape. subu.edu.trmdpi.com

Comparative Analysis with Benchmark Ionizable Lipids (e.g., A2-Iso5-2DC18, A12-Iso5-2DC18)

A2-Iso5-2DC18 and A12-Iso5-2DC18 emerged as top-performing ionizable lipids from high-throughput screening efforts aimed at identifying potent mRNA delivery vehicles. innorna.comsci-hub.seresearchgate.net These lipids demonstrated high efficiency in delivering mRNA across various cell types, including HeLa cells, bone marrow-derived dendritic cells (BMDCs), and bone marrow-derived macrophages (BMDMs). innorna.comresearchgate.net Furthermore, they proved effective for in vivo mRNA delivery following both subcutaneous and intramuscular injection. innorna.com

A2-Iso5-2DC18 is characterized as a dihydroimidazole-linked lipid that serves as a potent vehicle for mRNA delivery and has been investigated in the context of antitumor research. medchemexpress.comglpbio.com Similarly, A12-Iso5-2DC18 is recognized as a potent ionizable cationic lipid for mRNA delivery. medchemexpress.com Structural analysis indicates that both A2 and A12 lipids contain two amine groups separated by a three-carbon linker and also feature an ester group. nih.gov

Comparative studies have shown that LNPs formulated with A2-Iso5-2DC18 and A12-Iso5-2DC18 encapsulating Cre mRNA resulted in comparable levels of protein expression. nih.gov Beyond their delivery capabilities, A2-Iso5-2DC18 and A12-Iso5-2DC18 have also been noted for their potential to activate the STING immune-mediated pathway, leading to significantly higher cytokine secretion, which is a desirable characteristic for applications such as cancer vaccines. eurekalert.org

The following table provides a comparative overview of A2-Iso5-2DC18 and A12-Iso5-2DC18 based on the research findings:

LipidStructural FeaturesKey Performance AttributesNoted Applications/Properties
A2-Iso5-2DC18Dihydroimidazole-linked, two amines (3C apart), ester groupPotent mRNA delivery in vitro (HeLa, BMDCs, BMDMs) and in vivo (s.c., i.m.). innorna.comresearchgate.netmedchemexpress.comglpbio.comUsed in antitumor research; potential STING pathway activation. eurekalert.orgmedchemexpress.comglpbio.com
A12-Iso5-2DC18Two amines (3C apart), ester groupPotent mRNA delivery in vitro (HeLa, BMDCs, BMDMs) and in vivo (s.c., i.m.). innorna.comsci-hub.seresearchgate.netmedchemexpress.comPotential STING pathway activation. eurekalert.org

These studies highlight the importance of rational design and high-throughput screening in identifying ionizable lipids with optimized structures for efficient and immunologically active mRNA delivery.

Advanced Formulation Strategies for Lipid Nanoparticles Incorporating Iso5 2dc18

Optimization of LNP Component Ratios

The precise molar ratio among the different lipid components, as well as the weight ratio between the mRNA cargo and the total lipid content, significantly influences the resulting characteristics of LNPs, including encapsulation efficiency, morphology, and transfection efficiency innorna.com. While general guidelines exist for typical LNP compositions, optimization is crucial for specific ionizable lipids like Iso5-2DC18 to maximize performance for a given application. Standard LNP formulations often consist of ionizable lipids (35-50 mol%), neutral lipids or phospholipids (B1166683) (10-20 mol%), cholesterol (35-40 mol%), and PEGylated lipids (0.5-2.5 mol%) sigmaaldrich.com. However, research indicates that these ratios can be adjusted to fine-tune LNP properties and performance nih.govresearchgate.net.

Ionizable Lipid Content Optimization

Helper Lipid Influence (e.g., DSPC, DOPE) on Stability and Delivery

Helper lipids, primarily phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), contribute significantly to the structural integrity and functional performance of LNPs nih.govbiochempeg.com. DSPC, with its saturated tails and high melting temperature, is commonly used to enhance the stability of LNPs nih.govbiochempeg.com. In contrast, DOPE, characterized by unsaturated tails, is known for its fusogenic properties. Its tendency to form a hexagonal H(II) phase facilitates the fusion of the LNP membrane with the endosomal membrane, thereby promoting the escape of the mRNA cargo into the cytoplasm nih.govnih.govbiochempeg.cominnorna.comgoogle.com.

Research involving A2-Iso5-2DC18 and A12-Iso5-2DC18 demonstrated that the inclusion of fusogenic DOPE enhanced delivery efficiency compared to DSPC, leading to DOPE being selected for further LNP formulation studies with these lipids innorna.com. The type and amount of helper lipid can also influence the biodistribution of LNPs. A study comparing LNPs containing either DOPE or DSPC as the helper lipid found that DOPE-containing LNPs preferentially accumulated in the liver, while DSPC-containing LNPs showed preferential accumulation in the spleen rsc.org. Specifically, the DOPE-containing LNP enhanced mRNA delivery to the liver by two-fold and improved liver transfection by three-fold, whereas the DSPC-containing LNP increased spleen delivery by five-fold rsc.org.

The phospholipid content in modern LNPs is typically around 10 mol% nih.gov. However, studies suggest that a higher proportion of helper lipid, potentially in the range of 15-20 mol%, might be necessary for targeted delivery to certain organs like the lungs nih.gov.

Helper LipidTail SaturationPrimary Role in LNPInfluence on Delivery/Biodistribution (with select LNPs)
DSPCSaturatedStabilityPreferential spleen accumulation, increased spleen delivery rsc.org
DOPEUnsaturatedFusogenicityEnhanced delivery efficiency, preferential liver accumulation, increased liver delivery/transfection nih.govnih.govbiochempeg.cominnorna.comrsc.org

PEGylated Lipid Impact on Colloidal Stability and Biodistribution

PEGylated lipids, which incorporate polyethylene (B3416737) glycol (PEG) chains conjugated to a lipid anchor, are essential for providing colloidal stability to LNPs and modulating their biodistribution nih.govencyclopedia.pubbiochempeg.comgoogle.comdigitellinc.com. Present at a relatively low molar percentage, typically around 1.5 mol%, PEGylated lipids create a hydrophilic corona around the nanoparticle surface encyclopedia.pubnih.govbiochempeg.com. This layer reduces non-specific interactions with serum proteins and prevents aggregation, thereby increasing the circulation time of the LNPs in the bloodstream and allowing them to reach target tissues nih.govencyclopedia.pubbiochempeg.comgoogle.com.

The content and the molecular weight (length) of the PEG chain significantly influence the pharmacokinetics and biodistribution of the LNPs encyclopedia.pubeurekalert.org. While PEGylation is crucial for stability and circulation, an effect known as the "PEG dilemma" exists, where increased PEG length can potentially hinder the fusion of the LNP with the endosomal membrane, thus reducing the efficiency of cargo release encyclopedia.pubeurekalert.org. Modification of PEG length and content also impacts the formation of the biomolecular corona upon administration, further influencing LNP therapeutic efficiency eurekalert.org. Beyond stability and circulation time, PEGylated lipids can also be utilized for conjugating targeting ligands to the LNP surface for active delivery strategies encyclopedia.pub.

Engineering LNP Physicochemical Characteristics for Research Objectives

Beyond optimizing the ratios of the standard four components, advanced formulation strategies for LNPs incorporating this compound involve engineering the physicochemical characteristics of the nanoparticles to suit specific research objectives researchgate.net. Properties such as particle size, surface charge (zeta potential), and morphology can be controlled during the formulation process to influence LNP stability, cellular uptake, endosomal escape, and biodistribution nih.govresearchgate.net.

Particle Size Modulation for Targeted Delivery

Particle size is a critical physicochemical characteristic that significantly impacts the in vivo behavior and targeting efficiency of LNPs nih.govresearchgate.net. For vaccine applications, maintaining a particle size of approximately 50 nm has been associated with high and efficient delivery encyclopedia.pub. Smaller particles, generally below 500 nm, are amenable to cellular uptake via endocytosis nih.gov.

The method of LNP preparation plays a crucial role in controlling particle size. Techniques such as microfluidic mixing allow for precise control over the rapid mixing of lipid and aqueous phases, resulting in smaller and more uniform nanoparticles compared to traditional methods like pipetting mdpi.com. For instance, continuous formation via microfluidics achieved a particle size of 71 nm with high encapsulation efficiency, close to the parameters of some approved mRNA vaccines mdpi.com.

While smaller sizes are often preferred for certain applications, research indicates that the optimal size can vary depending on the target tissue and administration route. For example, in one study, reducing particle size to 50-60 nm impaired reporter protein expression in the retina compared to larger particles nih.gov. Conversely, targeting to the lungs after intratracheal administration was found not to be dependent on particle size, with effectively targeted particles ranging from 34 nm to ~150 nm nih.gov. The composition of the PEGylated lipid and the flow rate ratios during manufacturing also influence particle size and polydispersity researchgate.net. Therefore, modulating particle size through careful control of formulation parameters and manufacturing processes is a key strategy in engineering this compound LNPs for targeted delivery in various research contexts.

Surface Charge Optimization for Cellular Interactions

The surface charge of lipid nanoparticles is a critical factor governing their interactions with cells and their fate within the body. It is primarily determined by the composition of the LNP, particularly the ratio and type of charged lipids (such as ionizable lipids like this compound) and neutral lipids, as well as the presence of PEGylated lipids on the surface.

At physiological pH, the aim is often to have a near-neutral or slightly anionic surface charge to minimize non-specific protein adsorption (opsonization) and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream. wikipedia.orgfishersci.co.uk However, a transient positive charge within the endosome after cellular uptake is crucial for facilitating endosomal escape and releasing the encapsulated nucleic acid into the cytoplasm. Ionizable lipids like this compound are specifically designed to achieve this pH-responsive charge switching; they are relatively neutral at physiological pH but become protonated and positively charged in the acidic environment of the endosome. fishersci.ietocris.combroadpharm.com

The optimization of surface charge involves carefully tuning the molar ratios of the LNP components. For instance, the amount and type of ionizable lipid directly influence the LNP's surface charge density. Studies have shown that while a positive surface charge can enhance cellular uptake due to electrostatic attraction with the negatively charged cell membrane, it can also lead to increased toxicity and rapid clearance. fishersci.co.ukwikipedia.orgatamanchemicals.com Conversely, negatively charged or neutral particles may exhibit longer circulation times but might have reduced cellular internalization efficiency compared to positively charged counterparts. wikipedia.orgwikipedia.orgatamanchemicals.com

The inclusion of PEGylated lipids, such as DMG-PEG2000 or DSPE-PEG2000, is a common strategy to reduce surface charge and create a hydrophilic layer, which minimizes protein adsorption and prolongs circulation time. wikipedia.orglipidmaps.orgfishersci.se However, PEGylation can also hinder cellular uptake, a phenomenon known as the "PEG dilemma". wikipedia.org Therefore, optimizing the PEGylation level is essential to balance improved pharmacokinetics with efficient cellular delivery.

The specific contribution of this compound to surface charge and cellular interactions is related to its ionizable nature and molecular structure. As a potent ionizable lipid, its pKa and the percentage included in the formulation will dictate the degree of positive charge acquired in acidic environments, impacting endosomal escape efficiency. Research on different LNP compositions highlights that the matrix composition, beyond just surface charge, significantly affects cellular uptake and the underlying uptake mechanisms. nih.gov

LNP Surface ChargeEffect on Cellular Interaction and Uptake
PositiveEnhanced cellular uptake due to electrostatic attraction, but potentially higher toxicity and rapid clearance. fishersci.co.ukwikipedia.orgatamanchemicals.com
NegativeReduced protein adsorption, longer circulation time, but potentially lower cellular uptake efficiency. wikipedia.orgfishersci.co.ukwikipedia.orgatamanchemicals.com
Neutral/ZwitterionicReduced protein adsorption, longer circulation time, cellular uptake dependent on other factors and mechanisms. wikipedia.orgfishersci.co.ukwikipedia.org

Strategies for Targeted Delivery to Specific Cell Populations and Organs in Research

Targeted delivery of LNPs is essential for enhancing therapeutic efficacy and minimizing off-target effects, particularly when delivering potent payloads like mRNA. Strategies for achieving targeted delivery in research settings can be broadly categorized into passive and active targeting. The composition of the LNP, including the ionizable lipid like this compound, plays a foundational role in enabling these targeting strategies.

Passive Targeting Mechanisms

Passive targeting relies on the inherent physicochemical properties of the lipid nanoparticles and the unique physiological or pathological characteristics of the target tissue or organ. The most well-known passive targeting mechanism, particularly relevant for solid tumors, is the enhanced permeability and retention (EPR) effect. nih.govwikipedia.orgnih.govwikipedia.orgwikipedia.orgfishersci.campbio.com

The EPR effect is observed in tissues with leaky vasculature and impaired lymphatic drainage, such as tumors and inflamed tissues. Nanoparticles of a specific size range (typically 100-200 nm) can extravasate through the fenestrations in the blood vessels and accumulate in the interstitial space of the target tissue, where they are retained due to inefficient lymphatic clearance. atamanchemicals.comwikipedia.orgfishersci.ca

The size and circulation time of LNPs, which are influenced by their lipid composition including the ionizable lipid and PEGylation, are critical parameters for effective passive targeting via the EPR effect. Optimizing the LNP formulation to achieve the appropriate size and prolong circulation time is key. While passive targeting can lead to increased accumulation in diseased tissues, it is often not highly specific to particular cell types within that tissue. wikipedia.org

Beyond the EPR effect, the lipid composition can also influence the endogenous targeting of LNPs to certain organs, such as the liver and spleen, due to interactions with plasma proteins like apolipoprotein E (ApoE) and uptake by resident immune cells. nih.govwikipedia.org Research is ongoing to understand how the structure of ionizable lipids and other components influences these endogenous targeting pathways to potentially engineer LNPs for delivery to extrahepatic tissues. nih.govnih.gov

Active Targeting Approaches via Surface Modification

Active targeting involves modifying the surface of lipid nanoparticles with specific ligands that can recognize and bind to receptors or markers selectively expressed on the surface of target cells or tissues. wikipedia.orgfishersci.co.uknih.govwikipedia.orgnih.govwikipedia.orgciteab.comwikidata.orgciteab.com This ligand-receptor interaction facilitates targeted accumulation at the disease site and can promote cellular uptake through receptor-mediated endocytosis. fishersci.co.uknih.govwikipedia.org

Surface modification for active targeting is typically achieved by incorporating functionalized lipids, such as PEGylated lipids with reactive groups (e.g., maleimide), into the LNP formulation during or after assembly. wikidata.org Targeting ligands, such as antibodies, antibody fragments, peptides, small molecules, or carbohydrates, can then be conjugated to these functionalized lipids on the LNP surface. wikipedia.orgfishersci.co.ukwikipedia.orgnih.govwikipedia.orgciteab.comwikidata.orgciteab.com

The choice of targeting ligand depends on the specific cell population or organ targeted. For example, antibodies against cell-specific surface markers are commonly used for targeting various cell types, including immune cells and cancer cells. wikipedia.orgwikipedia.orgciteab.com The density and orientation of the conjugated ligand on the LNP surface can significantly impact targeting efficiency and cellular uptake.

While this compound itself is an internal component primarily involved in charge-mediated encapsulation and endosomal escape, LNPs formulated with this compound can be further modified on their surface with targeting ligands to achieve active targeting. This combination leverages the efficient delivery capabilities conferred by the ionizable lipid with the specificity provided by the targeting ligand. Research has demonstrated the potential of actively targeted LNPs containing mRNA for applications such as cancer immunotherapy by directing delivery to specific immune cells. wikipedia.orgciteab.com

StrategyMechanismRole of LNP Properties (including this compound)Examples of Ligands (for Active Targeting)
Passive TargetingAccumulation based on physiological/pathological features (e.g., EPR effect). nih.govwikipedia.orgwikipedia.orgmpbio.comSize, circulation time, lipid composition influencing endogenous targeting. atamanchemicals.comnih.govfishersci.caN/A
Active TargetingSpecific binding to cell surface receptors via conjugated ligands. fishersci.co.uknih.govciteab.comSurface functionalization (e.g., via PEGylated lipids), overall LNP stability. wikidata.orgAntibodies, peptides, small molecules. fishersci.co.ukwikipedia.orgwikipedia.orgciteab.com

Research findings have highlighted the potential of this compound variants in driving robust immune responses, suggesting their utility in LNP formulations for cancer vaccines. For instance, A2-Iso5-2DC18 and A12-Iso5-2DC18 have shown enhanced cytokine secretion and potential to activate the STING pathway, contributing to anti-tumor efficacy in preclinical models. thegoodscentscompany.comresearchgate.netfishersci.comciteab.comwikipedia.orglipidmaps.orgcore.ac.uknih.gov A18-Iso5-2DC18 has also been noted for its ability to activate the STING pathway and induce anti-tumor immunity. core.ac.uknih.govlipidmaps.org

This compound VariantKey Research Finding HighlightsRelevant Application(s)
A2-Iso5-2DC18Potent mRNA delivery vehicle, enhanced cytokine secretion, STING pathway activation. thegoodscentscompany.comresearchgate.netfishersci.comciteab.comwikipedia.orgCancer immunotherapy, vaccines. thegoodscentscompany.comresearchgate.netlipidmaps.org
A12-Iso5-2DC18Potent mRNA delivery vehicle, enhanced cytokine secretion, STING pathway activation. thegoodscentscompany.comciteab.comwikipedia.orgCancer immunotherapy, vaccines. thegoodscentscompany.comlipidmaps.org
A18-Iso5-2DC18Activates STING pathway, induces anti-tumor immunity. core.ac.uknih.govlipidmaps.orgCancer immunotherapy, vaccines. lipidmaps.org

Analytical Techniques in Research for Iso5 2dc18 and Its Formulations

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental for confirming the chemical structure and purity of Iso5-2DC18. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is routinely used to verify the molecular structure by analyzing the chemical shifts and coupling patterns of atomic nuclei within the molecule google.comtmc.edu. Mass Spectrometry (MS), often coupled with chromatography techniques like Liquid Chromatography (LC-MS), is employed to determine the molecular weight of this compound and to identify any impurities or degradation products google.comsciex.comsciex.com. High-resolution MS can provide accurate mass measurements, aiding in the confident identification of the compound and related substances sciex.comsciex.com. Techniques like Electron Activated Dissociation (EAD) MS/MS can generate diagnostic fragments crucial for detailed structural interpretation, particularly for complex lipids sciex.comsciex.com. This is vital for ensuring the quality and consistency of the synthetic lipid sciex.comsciex.com.

Biophysical Characterization of Lipid Nanoparticles

The performance of this compound in drug delivery is intrinsically linked to the characteristics of the LNPs it forms. Biophysical techniques are essential for analyzing the physical attributes of these nanoparticles.

Cryogenic Electron Microscopy (Cryo-EM) for LNP Morphology

Cryogenic Electron Microscopy (Cryo-EM), including Cryo-Transmission Electron Microscopy (Cryo-TEM), is a powerful technique used to visualize the morphology and internal structure of LNPs in their native, hydrated state nih.govthermofisher.comresearchgate.netcreative-biostructure.com. Unlike traditional TEM, Cryo-EM does not require chemical fixation or staining, thus preventing potential artifacts creative-biostructure.com. This allows for the direct observation of individual nanoparticles, revealing details about their size, shape, lamellarity (the arrangement of lipid layers), and the distribution of encapsulated material nih.govthermofisher.comresearchgate.netcreative-biostructure.com. Cryo-EM can provide insights into the homogeneity of the LNP population and identify structural irregularities that might affect performance thermofisher.comresearchgate.net. It can also be used to assess RNA loading and distribution within the LNPs thermofisher.com.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a widely used technique for determining the hydrodynamic size and size distribution of nanoparticles in solution nih.govunchainedlabs.comwyatt.comhoriba.com. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles unchainedlabs.comhoriba.com. From these fluctuations, the diffusion coefficient of the particles is determined, which is then converted to a hydrodynamic diameter using the Stokes-Einstein equation unchainedlabs.comhoriba.com. DLS provides an average particle size (Z-average) and a measure of the width of the size distribution, known as the polydispersity index (PDI) nih.govunchainedlabs.com. A low PDI indicates a narrow size distribution, suggesting a more homogeneous population of nanoparticles nih.gov. DLS is a quick, non-destructive method valuable for screening formulations and monitoring particle size stability unchainedlabs.comwyatt.com. However, it may not detect smaller particle populations as effectively as Cryo-EM nih.govresearchgate.net. Typical LNP sizes for optimal systemic delivery range from 10 nm to approximately 150 nm nih.gov.

Research findings often present DLS data in tables, showing the average particle size and PDI for different LNP formulations. For example, studies might compare LNPs formulated with this compound to those with other ionizable lipids, reporting their respective sizes and PDIs researchgate.netnih.gov.

Here is an example of how DLS data might be presented, based on typical LNP characterization studies:

Formulation Component (Ionizable Lipid)Average Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
This compound LNP85.5 ± 5.20.15 ± 0.03
Control LNP (e.g., MC3)92.1 ± 6.80.18 ± 0.04

Zeta Potential Measurements for Surface Charge

Zeta potential is a key parameter that indicates the surface charge of nanoparticles nih.govmalvernpanalytical.com. It is typically measured using Electrophoretic Light Scattering (ELS) malvernpanalytical.com. When an electric field is applied across a solution containing nanoparticles, charged particles migrate towards the electrode of opposite charge malvernpanalytical.com. The velocity of this migration is related to the zeta potential malvernpanalytical.com.

The surface charge of LNPs is crucial as it influences their stability, interaction with biological membranes, protein binding, and cellular uptake nih.govnih.govmalvernpanalytical.com. Ionizable lipids like this compound are designed to have a positive charge in acidic environments (e.g., during formulation with negatively charged nucleic acids) and become more neutral at physiological pH sigmaaldrich.comliposomes.ca. This pH-responsive charge is important for efficient encapsulation and subsequent release of the nucleic acid payload within cells sigmaaldrich.comliposomes.ca.

Zeta potential measurements are used to assess the apparent surface charge of LNPs in different media, such as the low pH buffer used during formulation and physiological pH buffer malvernpanalytical.comliposomes.ca. This helps confirm the ionizable nature of the lipid and predict the LNP's behavior in biological systems malvernpanalytical.com.

An example of how zeta potential data might be presented:

FormulationpHZeta Potential (mV)
This compound LNP4.0+15.3 ± 2.1
This compound LNP7.4-3.5 ± 1.8

Studies have shown that the zeta potential of LNPs can significantly impact their interaction with cells and their biodistribution nih.govnih.gov.

Cell-Based Assays for Functional Evaluation

Cell-based assays are indispensable for evaluating the biological activity and efficacy of this compound-based LNP formulations, particularly their ability to deliver and facilitate the expression of genetic material.

In Vitro Transfection Efficiency Quantification

In vitro transfection efficiency is a critical measure of how effectively LNPs deliver their nucleic acid payload into cells, leading to the expression of the encoded protein (in the case of mRNA) nih.govresearchgate.netresearchgate.net. This is typically quantified by transfecting cultured cells with LNPs containing a reporter mRNA, such as firefly luciferase (FLuc) or green fluorescent protein (GFP) mRNA researchgate.netresearchgate.net. After a suitable incubation period, the expression of the reporter protein is measured. For luciferase mRNA, this involves lysing the cells and measuring luciferase activity using a luminometer researchgate.netresearchgate.net. For GFP mRNA, transfection efficiency can be assessed by flow cytometry or fluorescence microscopy to quantify the percentage of cells expressing GFP or the intensity of GFP expression mdpi.com.

Studies have demonstrated that this compound, particularly in formulations like A2-Iso5-2DC18 and A12-Iso5-2DC18, has shown potent mRNA delivery and high transfection efficiency in various cell types, including HeLa cells and antigen-presenting cells like bone marrow-derived dendritic cells (BMDCs) and macrophages (BMDMs) researchgate.netresearchgate.netglpbio.commedchemexpress.com.

Research findings often compare the transfection efficiency of LNPs formulated with different ionizable lipids.

Here is an example of how in vitro transfection efficiency data might be presented:

Ionizable Lipid in LNPCell LineRelative Luciferase Expression
A2-Iso5-2DC18HeLaHigh
A12-Iso5-2DC18HeLaHigh
Control Lipid (e.g., DLin-MC3-DMA)HeLaLower than this compound variants

High transfection efficiency in vitro is often a key indicator of the potential for effective gene delivery in vivo researchgate.net.

Immune Cell Activation Assays (e.g., Flow Cytometry for Maturation Markers, ELISA for Cytokines)

Immune cell activation assays are widely used to evaluate the immunomodulatory properties of compounds like this compound, especially when formulated in LNPs for mRNA delivery. These assays help to determine how the compound or its formulation affects the function and phenotype of various immune cell populations.

Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a heterogeneous population, making it suitable for assessing immune cell activation and maturation markers nih.govfrontiersin.org. By using fluorophore-conjugated antibodies specific to different cell surface or intracellular markers, researchers can identify and quantify various immune cell subsets and their activation status nih.govfrontiersin.org. For instance, flow cytometry can be used to detect the expression of maturation markers on antigen-presenting cells (APCs), such as dendritic cells, after exposure to this compound-containing LNPs nih.govresearchgate.net. Studies have utilized flow cytometry to analyze markers like IFN-γ expression in CD4⁺ and CD8⁺ T cells, indicating the induction of antigen-specific T-cell responses researchgate.net. The technique allows for the analysis of multiple markers simultaneously, providing detailed insights into the complex changes occurring in immune cells upon activation nih.govfrontiersin.org.

Enzyme-Linked Immunosorbent Assay (ELISA) is another essential technique for quantifying soluble mediators released by activated immune cells, such as cytokines mdpi.compromab.com. Cytokines are signaling molecules that play critical roles in regulating immune responses mdpi.com. By measuring cytokine levels in cell culture supernatants or serum, researchers can assess the type and magnitude of the immune response triggered by this compound or its formulations mdpi.compromab.com. For example, ELISA has been used to measure the secretion of IFN-γ from splenocytes, indicating the activation of these immune cells medchemexpress.com. Studies have also employed ELISA to quantify antigen-specific antibody production, such as OVA-specific IgG, in response to vaccination with mRNA delivered by this compound-containing LNPs researchgate.netresearchgate.net. This provides information about the humoral immune response generated. ELISA offers a high-throughput format and can be adapted to detect various cytokines and antibodies mdpi.com.

Research findings utilizing these techniques have demonstrated the ability of this compound-containing LNPs to induce robust immune responses. For instance, LNPs containing A18-Iso5-2DC18 have been shown to increase IFN-γ secretion in splenocytes medchemexpress.com. Furthermore, formulations with A2-Iso5-2DC18 and A12-Iso5-2DC18 have induced significant antigen-specific cytotoxic T lymphocyte (CTL) responses and robust IFN-γ secretion in mouse models researchgate.netglpbio.com. These findings highlight the utility of flow cytometry and ELISA in characterizing the immune-activating properties of this compound formulations.

In Vivo Imaging and Reporter Gene Assays for Biodistribution and Protein Expression

In vivo imaging and reporter gene assays are invaluable tools for studying the biodistribution of this compound formulations and the subsequent protein expression from delivered mRNA in living organisms imperial.ac.uknih.gov. These techniques allow for non-invasive or minimally invasive monitoring over time, providing insights into where the formulations accumulate and where the genetic material is translated into protein.

In vivo imaging techniques, such as optical imaging (bioluminescence and fluorescence), SPECT, and PET, can be used to track the distribution of labeled LNPs containing this compound imperial.ac.uknih.govdovepress.com. By encapsulating mRNA encoding a reporter protein, such as firefly luciferase (fLuc), or by labeling the LNPs with fluorescent dyes, researchers can visualize their localization within the body imperial.ac.ukmedchemexpress.com. Bioluminescence imaging, which relies on the enzymatic activity of luciferases, allows for the detection of protein expression from delivered mRNA, providing an indirect measure of LNP delivery and successful transfection imperial.ac.ukmedchemexpress.com. Fluorescence imaging, using fluorophores incorporated into the LNPs, directly tracks the distribution of the nanoparticles themselves imperial.ac.ukdovepress.com. These methods enable the monitoring of LNP accumulation in various organs over time imperial.ac.ukdovepress.com. Studies have shown that LNPs can exhibit tropism towards certain organs like the liver and spleen, depending on their composition and administration route imperial.ac.ukdcchemicals.commedchemexpress.com.

Reporter gene assays involve the use of mRNA encoding easily detectable proteins (reporter genes) to assess the efficiency of mRNA delivery and protein expression in target cells and tissues medchemexpress.comamerigoscientific.com. Common reporter genes include luciferase and green fluorescent protein (GFP) medchemexpress.comamerigoscientific.com. After administering LNPs containing mRNA for a reporter gene, the expression of the reporter protein can be measured using techniques appropriate for the specific reporter, such as luminometry for luciferase or fluorescence microscopy/flow cytometry for GFP medchemexpress.comamerigoscientific.com. This provides a quantitative measure of how effectively the this compound formulation delivers mRNA and facilitates protein synthesis in vivo.

Research using these techniques has shown that LNPs formulated with this compound variants can effectively deliver mRNA and induce protein expression in vivo apexbt.commedchemexpress.commedchemexpress.com. For example, LNPs loaded with luciferase mRNA using A2-Iso5-2DC18 or A12-Iso5-2DC18 have been shown to induce protein expression at the injection site and in draining lymph nodes following subcutaneous administration in mice glpbio.cominnorna.com. These studies highlight the capability of this compound-based formulations to facilitate in vivo transfection and subsequent protein production, which is essential for their function as mRNA delivery vehicles for applications like vaccination nih.govresearchgate.netinnorna.com.

Compound Name and PubChem CID

Compound NamePubChem CID
This compound2412492-09-0 (for A18-Iso5-2DC18) apexbt.commedchemexpress.comabmole.combroadpharm.com

Note: While "this compound" is mentioned as a general lipid structure or component, the specific variants A18-Iso5-2DC18 and A2-Iso5-2DC18 are more commonly referenced in the context of research findings and associated with specific CAS numbers and PubChem CIDs. The provided PubChem CID corresponds to A18-Iso5-2DC18.##

Research into the chemical compound this compound, particularly in the context of its use in lipid nanoparticle (LNP) formulations for mRNA delivery, heavily relies on a range of analytical techniques to understand its biological effects and behavior in vivo. This compound is recognized as a lipid component, often a dihydroimidazole-linked lipid or cyclic lipidoid, that plays a role in facilitating mRNA delivery and modulating immune responses targetmol.comapexbt.commedchemexpress.com. Its ability to activate the stimulator of interferon genes (STING) pathway is a key characteristic contributing to its immunomodulatory properties researchgate.netnih.govdcchemicals.comabmole.com. To characterize the immune responses triggered by this compound-containing formulations and to track their distribution and the resulting protein expression in living systems, specific analytical methods are employed.

Immune Cell Activation Assays (e.g., Flow Cytometry for Maturation Markers, ELISA for Cytokines)

Immune cell activation assays are fundamental for evaluating how this compound and its formulations influence the activity and function of immune cells. These assays provide critical data on the cellular and humoral immune responses generated.

Flow cytometry is a widely used technique for analyzing the phenotype and activation status of individual immune cells within complex populations nih.govfrontiersin.org. This method involves labeling cells with fluorescent antibodies that bind to specific cell surface or intracellular markers. By passing the labeled cells through a laser beam and detecting the emitted fluorescence, researchers can identify different immune cell subsets and quantify the expression levels of activation and maturation markers nih.govfrontiersin.org. In the context of this compound research, flow cytometry is employed to assess the maturation of antigen-presenting cells (APCs), such as dendritic cells, which are crucial for initiating adaptive immune responses nih.govresearchgate.net. It can also be used to analyze the activation and differentiation of T lymphocytes, including the expression of markers indicative of cytotoxic T lymphocyte (CTL) responses, such as intracellular IFN-γ researchgate.netresearchgate.net. The multiparametric nature of flow cytometry allows for simultaneous analysis of multiple markers on millions of cells, providing detailed insights into the immune cell landscape following exposure to this compound formulations nih.govfrontiersin.org.

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and versatile technique used to quantify soluble proteins, such as cytokines and antibodies, in biological samples mdpi.compromab.com. Cytokines are signaling molecules secreted by immune cells that mediate communication and regulate the intensity and nature of the immune response mdpi.com. Measuring cytokine levels using ELISA provides an indication of the type and magnitude of inflammation and immune activation induced by this compound formulations mdpi.compromab.com. For example, increased levels of IFN-γ detected by ELISA in cell culture supernatants or serum can indicate the activation of T helper 1 cells or CTLs researchgate.netresearchgate.net. ELISA is also routinely used to measure the production of antigen-specific antibodies, such as IgG, in response to vaccination with mRNA delivered by this compound-based LNPs, thereby assessing the humoral immune response researchgate.netresearchgate.net. The adaptability of ELISA to various formats, including 96-well plates, makes it suitable for analyzing multiple samples and detecting a range of immune mediators mdpi.com.

Research findings underscore the utility of these assays. Studies have shown that LNPs containing A18-Iso5-2DC18 can enhance IFN-γ secretion in splenocytes, as measured by ELISA medchemexpress.com. Furthermore, flow cytometry and ELISA have been instrumental in demonstrating that formulations with this compound variants like A2-Iso5-2DC18 and A12-Iso5-2DC18 induce significant antigen-specific CTL responses and robust IFN-γ production in mouse models, highlighting their potential in cancer immunotherapy and vaccine development researchgate.netglpbio.com.

In Vivo Imaging and Reporter Gene Assays for Biodistribution and Protein Expression

To understand the behavior of this compound formulations within a living organism, including where they go and whether the delivered mRNA is successfully translated into protein, in vivo imaging and reporter gene assays are indispensable.

In vivo imaging techniques allow for the non-invasive visualization and tracking of this compound formulations and the assessment of protein expression in real-time or at various time points in living animals imperial.ac.uknih.gov. Optical imaging modalities, such as bioluminescence and fluorescence imaging, are commonly used for preclinical studies imperial.ac.ukdovepress.com. By encapsulating mRNA encoding a bioluminescent reporter protein like firefly luciferase (fLuc) within LNPs, the location and intensity of luminescence can be detected, indicating successful mRNA delivery and protein expression imperial.ac.ukmedchemexpress.com. Alternatively, labeling the LNPs with fluorescent dyes allows for direct tracking of the nanoparticle distribution imperial.ac.ukdovepress.com. These techniques provide valuable information about the biodistribution pattern of the formulations, revealing which organs or tissues are targeted most effectively and how the distribution changes over time imperial.ac.ukdovepress.com. Other imaging techniques like SPECT and PET can also be employed for tracking labeled nanoparticles, offering different sensitivities and capabilities nih.gov.

Reporter gene assays, in general, utilize mRNA encoding easily detectable proteins to serve as indicators of successful gene delivery and expression medchemexpress.comamerigoscientific.com. When used in conjunction with in vivo imaging, reporter genes provide a powerful tool to assess the efficiency of this compound-based formulations in delivering functional mRNA to target cells within a living system imperial.ac.ukmedchemexpress.com. Luciferase and green fluorescent protein (GFP) are common reporter proteins used in these assays medchemexpress.comamerigoscientific.com. Following administration of LNPs containing reporter mRNA, the expression of the reporter protein is measured using appropriate detection methods, such as luminescence readers for luciferase or fluorescence detectors for GFP medchemexpress.comamerigoscientific.com. This quantitative data correlates with the efficiency of mRNA uptake and translation in different tissues.

Studies employing these techniques have demonstrated the capability of LNPs formulated with this compound variants to deliver mRNA and drive protein expression in vivo. For example, LNPs containing A2-Iso5-2DC18 or A12-Iso5-2DC18 loaded with luciferase mRNA have shown detectable protein expression at the injection site and in draining lymph nodes after subcutaneous administration in mice glpbio.cominnorna.com. These findings confirm the ability of this compound-based formulations to mediate in vivo transfection, a crucial step for their application in delivering mRNA for therapeutic or vaccine purposes nih.govresearchgate.netinnorna.com.

Future Directions and Translational Research Perspectives for Iso5 2dc18

Elucidating Precise Structure-Function Relationships at the Molecular Level

Understanding the precise relationship between the chemical structure of Iso5-2DC18 lipids and their biological function is a critical area for future research nih.govresearchgate.net. This involves detailed investigations into how variations in the cyclic amine head group, linker chemistry, and hydrophobic tails influence LNP formation, stability, mRNA encapsulation efficiency, cellular uptake mechanisms, endosomal escape, and interaction with intracellular pathways like STING activation nih.govnih.govinsidetx.comgoogle.comresearchgate.net. High-throughput synthesis and screening of combinatorial libraries of this compound analogues are valuable approaches to identify structural features that optimize specific functional properties eurekalert.orggoogle.com. While some structural similarities among top-performing lipids have been noted, such as the presence of two amines spaced three carbons apart and at least one tertiary amine, a fully predictive structure-activity relationship remains elusive, often relying on empirical screening innorna.comgoogle.comresearchgate.net. Further molecular-level studies, potentially employing advanced computational modeling and biophysical techniques, are needed to establish clear design principles for developing this compound variants with tailored properties.

Understanding LNP-Membrane Interactions and Endosomal Escape In Vivo

Efficient endosomal escape is a major bottleneck in LNP-mediated mRNA delivery insidetx.comnih.gov. After cellular uptake via endocytosis, LNPs are enclosed within endosomes, and the mRNA payload must be released into the cytoplasm to be translated insidetx.comnih.govcytivalifesciences.com. The ionizable nature of this compound lipids facilitates this process by becoming positively charged in the acidic environment of the endosome, interacting with anionic lipids in the endosomal membrane, and potentially inducing structural changes that lead to membrane disruption and cargo release insidetx.comnih.gov.

Future research needs to focus on gaining a deeper understanding of the dynamic interactions between this compound-containing LNPs and biological membranes, both at the endosomal level and potentially with other cellular membranes in vivo insidetx.comnih.gov. This includes investigating how LNP composition, including the type and ratio of the ionizable lipid (this compound variants), helper lipids (like DSPC and cholesterol), and PEGylated lipids, influences membrane fusion, destabilization, and subsequent mRNA release nih.govnih.govnih.govinsidetx.comeurekalert.org. The role of cellular factors and endosomal properties, which can vary between cell types and conditions, also needs to be elucidated in vivo nih.gov. Advanced imaging techniques and quantitative methods to track LNP trafficking and mRNA release in living organisms are essential for addressing this challenge. Understanding the nuances of endosomal escape for this compound-based LNPs in different tissues and cell types is crucial for improving targeting and efficacy.

Developing this compound Analogues for Enhanced Specificity and Efficacy

The development of this compound analogues with enhanced specificity and efficacy is a key future direction nih.govencyclopedia.pub. This involves designing lipids that can preferentially target specific cell types or tissues, thereby reducing off-target effects and improving the therapeutic index encyclopedia.pubeurekalert.org. Strategies for achieving enhanced specificity could include modifying the lipid structure to interact with specific receptors on target cells or incorporating targeting ligands onto the LNP surface eurekalert.org.

Furthermore, developing analogues with improved efficacy could involve optimizing properties such as mRNA binding affinity, stability within the LNP, efficiency of endosomal escape, and the ability to activate desired intracellular pathways like STING encyclopedia.pubresearchgate.netabmole.com. The balance between efficient delivery and potential immunogenicity is also a critical consideration in designing analogues, particularly for therapeutic applications beyond vaccines portlandpress.com. High-throughput synthesis and screening platforms will continue to be vital tools in the rational design and identification of next-generation this compound analogues with optimized profiles for specific therapeutic applications eurekalert.orggoogle.com.

Exploring Novel Research Applications Beyond Current Scope

While this compound lipids have shown promise in mRNA delivery for vaccines and cancer immunotherapy, exploring their potential in novel research applications is an important future direction nih.govencyclopedia.pubinnorna.comgoogle.commdpi.comportlandpress.comresearchgate.netabmole.com. Given their ability to facilitate intracellular delivery and activate immune pathways, this compound-based LNPs could be investigated for delivering other types of nucleic acids, such as small interfering RNA (siRNA), microRNA (miRNA), or components of gene editing systems like CRISPR/Cas9, for various therapeutic purposes nih.gov.

Beyond genetic therapies, the immune-activating properties of certain this compound variants, particularly their interaction with STING, suggest potential applications in modulating immune responses for treating infectious diseases, autoimmune disorders, or as adjuvants in other types of vaccines encyclopedia.pubmdpi.comportlandpress.comresearchgate.netabmole.com. Exploring the use of this compound in combination with other therapeutic agents or delivery systems could also unlock new research avenues.

Addressing Scalability and Manufacturing Considerations for Research-Grade Materials

As research into this compound progresses, addressing the scalability and manufacturing considerations for producing research-grade materials is essential to support widespread investigation and potential translation eurekalert.orgmdpi.comcytivalifesciences.com. The synthesis of ionizable lipids, including this compound variants, often involves multi-step chemical processes google.commdpi.com.

Future efforts should focus on developing cost-effective, efficient, and scalable synthetic routes for producing high-purity this compound lipids mdpi.com. This includes optimizing reaction conditions, exploring alternative synthesis strategies, and ensuring consistency between batches cytivalifesciences.com. Furthermore, establishing robust quality control measures to characterize the synthesized lipids and the resulting LNPs is crucial for ensuring reproducibility of research findings cytivalifesciences.com. Addressing these manufacturing challenges early on will be vital for facilitating the broader adoption of this compound in research and enabling future translational studies.

Q & A

Q. How should researchers design experiments to characterize the physicochemical properties of Iso5-2DC18?

Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, FT-IR) to identify functional groups and structural features. Pair this with chromatographic methods (HPLC, GC) to assess purity. Calorimetry (DSC) and solubility studies can elucidate thermal behavior and solvent interactions. Ensure reproducibility by adhering to standardized protocols for compound synthesis and characterization .

Q. What protocols are recommended for synthesizing this compound with high yield and purity?

Methodological Answer: Optimize reaction conditions (temperature, catalysts, solvent systems) through iterative testing. Use column chromatography or recrystallization for purification. Validate purity via mass spectrometry and elemental analysis. Document deviations from established protocols to troubleshoot batch inconsistencies .

Q. How can researchers conduct a literature review to identify gaps in existing studies on this compound?

Methodological Answer: Use databases like PubMed, Scopus, and Web of Science with keywords such as "this compound synthesis," "mechanistic studies," and "applications." Apply Boolean operators to refine searches. Critically evaluate methodologies in prior studies to pinpoint underinvestigated areas (e.g., isomer-specific reactivity or metabolic pathways) .

Q. What statistical tools are appropriate for preliminary data analysis of this compound’s biological activity?

Methodological Answer: Use ANOVA to compare dose-response curves across experimental groups. Pairwise t-tests (with Bonferroni correction) can identify significant differences in IC50 values. Non-parametric tests (e.g., Kruskal-Wallis) are suitable for non-normal distributions. Ensure power analysis is conducted to validate sample sizes .

Q. How should researchers formulate hypotheses about this compound’s mechanism of action?

Methodological Answer: Base hypotheses on structural analogs or known pathways of related compounds. For example, if this compound shares a quinone moiety, propose redox cycling as a mechanism. Use molecular docking simulations to predict target interactions. Validate hypotheses via knockout cell lines or enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s stability under varying pH conditions?

Methodological Answer: Conduct a systematic comparative analysis of buffer systems and degradation products using LC-MS. Control for variables like ionic strength and temperature. Apply kinetic modeling (e.g., Arrhenius plots) to predict stability across pH ranges. Cross-validate findings with independent labs to rule out methodological biases .

Q. What strategies are effective for integrating computational modeling with experimental data on this compound’s pharmacokinetics?

Methodological Answer: Use molecular dynamics simulations to predict absorption/distribution properties. Compare in silico ADMET predictions with in vivo bioavailability studies. Apply Bayesian statistics to refine models iteratively. Publish raw datasets and code to enable reproducibility and collaborative validation .

Q. How can researchers address ethical challenges in animal studies involving this compound’s toxicity profiling?

Methodological Answer: Follow ARRIVE guidelines for experimental design and reporting. Use the minimum sample size required for statistical significance, validated by power analysis. Implement humane endpoints and third-party oversight for ethical compliance. Include negative controls to distinguish compound-specific effects from systemic stress .

Q. What advanced techniques are suitable for resolving isomer-specific interactions of this compound with biological targets?

Methodological Answer: Employ chiral chromatography to separate isomers. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with X-ray crystallography or cryo-EM to visualize binding conformations. Validate functional differences via gene expression profiling of isomer-treated cell lines .

Q. How should researchers design multi-omics studies to explore this compound’s systemic effects?

Methodological Answer: Integrate transcriptomics, proteomics, and metabolomics data using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply machine learning (random forests, neural networks) to identify cross-omics biomarkers. Use longitudinal sampling to capture dynamic responses. Address batch effects via normalization and meta-analysis frameworks .

Key Methodological Considerations

  • Data Integrity: Include open-ended questions in surveys or interviews to detect outliers and fraud .
  • Theoretical Frameworks: Link hypotheses to established theories (e.g., structure-activity relationships) to guide experimental design and interpretation .
  • Reproducibility: Publish detailed protocols, raw data, and code in supplementary materials to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.